molecular formula C6H9BrO3 B2525576 Methyl 3-(bromomethyl)oxetane-3-carboxylate CAS No. 2396675-85-5

Methyl 3-(bromomethyl)oxetane-3-carboxylate

Cat. No. B2525576
CAS RN: 2396675-85-5
M. Wt: 209.039
InChI Key: QNNBBORLQMUICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)oxetane-3-carboxylate is a chemical compound that serves as a vital building block in organic synthesis. It is characterized by the presence of an oxetane ring, a bromomethyl group, and a carboxylate ester function. This compound is of interest due to its potential utility in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Synthesis Analysis

The synthesis of related bromomethyl compounds has been extensively studied. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares the bromomethyl and carboxylic acid functionalities with methyl 3-(bromomethyl)oxetane-3-carboxylate, was achieved through a multi-step process involving bromination and nucleophilic substitution reactions . Similarly, the synthesis of methyl oxetane-3-carboxylate, a closely related compound, was accomplished using a mild homologation sequence that avoids the degradation of the sensitive oxetane ring . These methods highlight the importance of careful selection of reaction conditions to preserve the integrity of the oxetane ring while introducing the desired functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(bromomethyl)oxetane-3-carboxylate has been elucidated using X-ray crystallography and density functional theory (DFT) calculations. For example, the molecular structure of the methyl ester of a selenophene-containing polycyclic heterocycle was confirmed by X-ray crystallography . Additionally, DFT calculations have been used to optimize the molecular structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, providing insights into the electronic structure and potential reactivity of the molecule10. These studies are crucial for understanding the reactivity and properties of bromomethyl carboxylates.

Chemical Reactions Analysis

Bromomethyl carboxylates are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including nucleophilic substitution, which is a key step in the synthesis of many heterocyclic compounds. For example, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate led to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which could be further transformed into other valuable compounds . The reactivity of bromomethyl groups towards nucleophiles makes them suitable for constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl carboxylates are influenced by the presence of the oxetane ring and the bromomethyl group. The oxetane ring is known for its ring strain, which can affect the stability and reactivity of the compound. The bromomethyl group is a reactive functional group that can participate in various chemical transformations, such as the addition-fragmentation reaction observed in the synthesis of methyl methacrylate/styrene copolymer . The bromine atom in the bromomethyl group also contributes to the compound's reactivity, as seen in the selective bromination reactions described in the literature .

Scientific Research Applications

Fluorescence Derivatization Reagent for Carboxylic Acids

Methyl 3-(bromomethyl)oxetane-3-carboxylate derivatives have been utilized as selective and highly sensitive fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. This application allows for the sensitive detection of various types of acids, including saturated, unsaturated, dicarboxylic, aromatic carboxylic, and hydroxycarboxylic acids, as well as acidic nucleotides, enhancing analytical methodologies in biochemistry and environmental science (Yamaguchi et al., 1985).

Palladium-Catalyzed Methylation and Arylation

Research demonstrates the effectiveness of using preformed sodium carboxylates, derived from simple carboxylic acids, for palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds. This process showcases a novel approach to C-H activation and C-C coupling, significantly contributing to the field of organic synthesis and drug discovery (Giri et al., 2007).

Synthesis of Bridged Carboxylic Ortho Esters

The acylation of 3-methyl-3-hydroxymethyl oxetane leads to oxetane esters, which can rearrange to form ortho esters in the presence of boron trifluoride etherate. This method represents a new general synthetic route to bridged carboxylic ortho esters, offering potential applications in polymer science and materials engineering (Corey & Raju, 1983).

One-Pot Synthesis of Polyhydroquinoline Derivatives

The compound serves as a catalyst in the one-pot synthesis of polyhydroquinoline derivatives, highlighting its role in facilitating clean, efficient, and high-yield reactions in organic chemistry. This application underscores the compound's versatility in synthesizing complex organic molecules (Khaligh, 2014).

Synthesis and Characterization of Energetic Binders

Derivatives of Methyl 3-(bromomethyl)oxetane-3-carboxylate have been synthesized and characterized for use as energetic binders in solid propellants and polymer bonded explosives. This research underscores the compound's potential in the development of materials for defense and aerospace applications (Li et al., 2014).

properties

IUPAC Name

methyl 3-(bromomethyl)oxetane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNBBORLQMUICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2396675-85-5
Record name methyl 3-(bromomethyl)oxetane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.